butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a sulfanylidene group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the butyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and may have similar biological activities.
Sulfanylidene compounds: These compounds contain the sulfanylidene group and may exhibit similar chemical reactivity.
Butyl esters: These compounds have the butyl ester group and may be used in similar industrial applications.
The uniqueness of butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO3S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C18H21NO3S2/c1-3-4-11-22-16(20)9-10-19-17(21)15(24-18(19)23)12-14-7-5-13(2)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3/b15-12+ |
InChI Key |
KJDWOYQHDABNGD-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=S |
SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S |
Origin of Product |
United States |
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